1H and 13C NMR chemical shifts for 2-Fluoro-1-(2-fluorophenoxy)-4-iodobenzene
1H and 13C NMR chemical shifts for 2-Fluoro-1-(2-fluorophenoxy)-4-iodobenzene
An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 2-Fluoro-1-(2-fluorophenoxy)-4-iodobenzene
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for the prediction, acquisition, and interpretation of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra for the complex diaryl ether, 2-Fluoro-1-(2-fluorophenoxy)-4-iodobenzene. Molecules of this class, featuring multiple halogen substituents and conformational flexibility, present significant challenges in spectral assignment. This document moves beyond a simple data repository, offering a detailed analysis of the underlying principles governing the chemical shifts and coupling constants. We will explore the synergistic and antagonistic electronic effects of the fluoro, iodo, and phenoxy substituents. Furthermore, this guide presents a robust, step-by-step experimental protocol for acquiring high-fidelity NMR data and outlines the strategic application of two-dimensional (2D) NMR techniques for unambiguous structural elucidation. This content is designed for researchers, chemists, and drug development professionals who require a deep, actionable understanding of NMR spectroscopy for the structural verification of complex aromatic compounds.
Molecular Structure and Theoretical Framework
The first step in any spectral analysis is a thorough understanding of the molecule's structure and the electronic nature of its constituent parts. The target molecule, 2-Fluoro-1-(2-fluorophenoxy)-4-iodobenzene, possesses two distinct aromatic rings linked by an ether oxygen.
Caption: Structure of 2-Fluoro-1-(2-fluorophenoxy)-4-iodobenzene with IUPAC numbering.
For clarity, the iodinated ring is designated Ring A, and the second fluorinated ring is Ring B. The chemical shift of each nucleus is determined by its local electronic environment, which is modulated by three primary factors:
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Inductive Effects: Fluorine is highly electronegative and withdraws electron density through the sigma bonds, deshielding nearby nuclei (causing a downfield shift). Iodine is less electronegative than carbon but is highly polarizable.
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Resonance Effects: The ether oxygen and the halogens possess lone pairs that can be donated into the aromatic π-system (+M effect). This increases electron density, particularly at the ortho and para positions, causing an upfield (shielding) shift. For halogens, this effect is often weaker than their inductive withdrawal.
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Anisotropic Effects: The π-electrons in the aromatic rings create a local magnetic field. Protons attached to the ring lie in a deshielding region, shifting them downfield. The iodine atom exhibits a significant "heavy atom effect," which can influence the chemical shifts of adjacent carbons, often causing a shielding effect on the directly attached carbon (C4).[1]
Predicted ¹H NMR Spectral Data
The aromatic region of the ¹H NMR spectrum (typically 6.5-8.5 ppm) for this molecule will be complex due to multiple, distinct spin systems and the presence of ¹H-¹⁹F coupling.
Ring A (1,2,4-trisubstituted):
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H-6: This proton is ortho to the fluorine at C-2 and ortho to the ether linkage at C-1. It will experience strong deshielding from the fluorine's inductive effect and the ether oxygen. It will appear as a triplet of doublets (td) or a complex multiplet due to coupling to H-5 (³JHH, ortho, ~8-9 Hz) and F-2 (³JHF, ortho, ~7-10 Hz).
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H-5: This proton is ortho to the iodine at C-4 and meta to the fluorine at C-2. It will be a doublet of doublets (dd) due to coupling with H-6 (³JHH, ~8-9 Hz) and H-3 (⁴JHH, meta, ~2-3 Hz).
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H-3: This proton is ortho to the iodine at C-4 and meta to the ether linkage. It will appear as a doublet (d) due to coupling with H-5 (⁴JHH, ~2-3 Hz is often too small to resolve cleanly, but it is ortho to the iodine, which may simplify the pattern). A more prominent coupling will be to F-2 (⁴JHF, meta, ~4-6 Hz), likely resulting in a doublet of doublets.
Ring B (1,2-disubstituted):
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This ring constitutes an ABCD spin system, which can be challenging to interpret by first-order rules. The chemical shifts will be influenced by the ether linkage at C-1' and the fluorine at C-2'.
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H-6': ortho to the ether linkage, it will be significantly deshielded. Expected to be a doublet of doublets (dd) or triplet-like signal.
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H-3': ortho to the fluorine atom, it will be deshielded and show a characteristic ortho ³JHF coupling (~7-10 Hz).
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H-4' and H-5': These protons will be further upfield and will show complex splitting patterns due to mutual ortho and meta couplings, as well as smaller meta and para couplings to the fluorine atom.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Proton | Predicted δ (ppm) | Predicted Multiplicity | Key Coupling Interactions (J in Hz) |
|---|---|---|---|
| H-6 | 7.8 - 8.1 | td | ³J(H6-H5) ≈ 8-9; ³J(H6-F2) ≈ 7-10 |
| H-5 | 7.4 - 7.6 | dd | ³J(H5-H6) ≈ 8-9; ⁴J(H5-H3) ≈ 2-3 |
| H-3 | 7.2 - 7.4 | dd | ⁴J(H3-H5) ≈ 2-3; ⁴J(H3-F2) ≈ 4-6 |
| H-6' | 7.3 - 7.5 | m | ³J(H6'-H5'), ⁴J(H6'-H4'), ⁵J(H6'-F2') |
| H-3' | 7.1 - 7.3 | m | ³J(H3'-H4'), ³J(H3'-F2') ≈ 7-10 |
| H-4' | 7.0 - 7.2 | m | ³J(H4'-H3'), ³J(H4'-H5'), ⁴J(H4'-F2') |
| H-5'| 6.9 - 7.1 | m | ³J(H5'-H6'), ³J(H5'-H4'), ⁵J(H5'-F2')|
Note: These are estimated values. Actual chemical shifts are highly dependent on the solvent and experimental conditions.[2][3]
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will show 12 distinct signals for the aromatic carbons. A key feature will be the large one-bond and two-bond carbon-fluorine couplings (¹JCF and ²JCF).[4]
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Carbons bonded to Fluorine (C-2, C-2'): These will appear as doublets with very large one-bond coupling constants (¹JCF ≈ 240-260 Hz) and will be significantly downfield.
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Carbons bonded to Oxygen (C-1, C-1'): These carbons will be deshielded and appear downfield in the aromatic region, typically around 150-160 ppm. C-1 will be split by the fluorine at C-2 (²JCF ≈ 20-25 Hz).
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Carbon bonded to Iodine (C-4): Due to the heavy atom effect, this carbon signal is expected to be significantly shielded (shifted upfield) and may appear as low as 85-95 ppm.[1]
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Other Aromatic Carbons: The remaining carbons will appear in the typical aromatic region (110-140 ppm). Carbons ortho and para to the fluorine atoms will exhibit smaller ²JCF and ³JCF couplings, respectively.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon | Predicted δ (ppm) | Predicted Multiplicity (from C-F coupling) | Key Features |
|---|---|---|---|
| C-1 | 155 - 160 | d, ²JCF ≈ 20-25 Hz | Ether linkage, deshielded |
| C-2 | 158 - 163 | d, ¹JCF ≈ 240-260 Hz | Directly bonded to F, deshielded |
| C-3 | 115 - 120 | d, ³JCF ≈ 5-10 Hz | |
| C-4 | 85 - 95 | s | Heavy atom effect from I, shielded |
| C-5 | 130 - 135 | s | |
| C-6 | 125 - 130 | d, ²JCF ≈ 15-20 Hz | |
| C-1' | 150 - 155 | s | Ether linkage, deshielded |
| C-2' | 152 - 157 | d, ¹JCF ≈ 240-260 Hz | Directly bonded to F, deshielded |
| C-3' | 118 - 123 | d, ²JCF ≈ 15-20 Hz | |
| C-4' | 124 - 128 | d, ³JCF ≈ 5-10 Hz | |
| C-5' | 122 - 126 | d, ⁴JCF ≈ 2-4 Hz |
| C-6'| 116 - 121 | s | |
Strategy for Unambiguous Spectral Assignment
Given the complexity, one-dimensional spectra alone are insufficient for a definitive assignment. A suite of 2D NMR experiments is mandatory for structural verification.
Caption: Workflow for definitive NMR-based structure elucidation.
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¹H-¹H COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks. It will be essential to trace the connectivity within Ring A (H-3 to H-5 to H-6) and separately within Ring B (H-3' to H-4' to H-5' to H-6').
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¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C assignments for all CH groups.
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¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This is the cornerstone for assigning quaternary (non-protonated) carbons. It shows correlations between protons and carbons that are 2 or 3 bonds away. For instance, correlations from H-5 to C-1, C-3, and C-4 would be expected, definitively placing C-1 and C-4. Similarly, correlations from H-6' to C-2' and C-4' would help assign the carbons in Ring B.
Experimental Protocol for Data Acquisition
To ensure high-quality, reproducible data, the following protocol should be followed. Trustworthy data is the foundation of accurate structural elucidation.
A. Sample Preparation
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Weighing: Accurately weigh 10-15 mg of the purified solid compound, 2-Fluoro-1-(2-fluorophenoxy)-4-iodobenzene.
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Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common starting points. Use approximately 0.6-0.7 mL of solvent.[3]
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Dissolution: Add the solvent to the vial containing the sample. If necessary, gently vortex or sonicate for 30-60 seconds to ensure complete dissolution.
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Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.
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Internal Standard: The residual solvent peak can be used for calibration. Alternatively, a small amount of tetramethylsilane (TMS) can be added for a precise 0.00 ppm reference, although it is often omitted in modern spectrometers that reference the solvent signal.[5]
B. Instrument Parameters (Example for a 500 MHz Spectrometer)
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¹H NMR Acquisition:
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Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
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Spectral Width: 16 ppm (e.g., from -2 to 14 ppm).
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Acquisition Time: ~3-4 seconds.
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Relaxation Delay (d1): 2 seconds.
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Number of Scans: 16-64, depending on sample concentration.
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Temperature: 298 K (25 °C).
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-
¹³C NMR Acquisition:
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Pulse Program: A proton-decoupled single-pulse experiment with NOE (e.g., 'zgpg30').
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Spectral Width: 240 ppm (e.g., from -10 to 230 ppm).
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Acquisition Time: ~1-2 seconds.
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Relaxation Delay (d1): 2-5 seconds.
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Number of Scans: 1024-4096, as ¹³C is much less sensitive than ¹H.
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Temperature: 298 K (25 °C).
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Data Processing:
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Apply an exponential window function (line broadening of 0.3 Hz for ¹H, 1-2 Hz for ¹³C) before Fourier transformation to improve the signal-to-noise ratio.
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Perform phase correction and baseline correction manually.
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Calibrate the spectrum by setting the reference peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) to its known value.
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Conclusion
The NMR spectral analysis of 2-Fluoro-1-(2-fluorophenoxy)-4-iodobenzene is a non-trivial task that requires a synthesis of theoretical prediction and rigorous experimental verification. The interplay of inductive and resonance effects from the fluorine, iodine, and ether substituents creates a unique and complex spectral fingerprint. While 1D NMR provides initial clues, a definitive and trustworthy structural assignment is only possible through the strategic application of 2D correlation experiments like COSY, HSQC, and HMBC. The protocols and predictive frameworks detailed in this guide provide a robust methodology for scientists to confidently elucidate the structure of this and other similarly complex halogenated aromatic molecules, ensuring data integrity in research and development pipelines.
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